3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

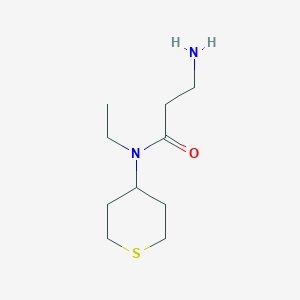

3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a substituted propanamide derivative characterized by:

- Amino group at the third carbon of the propanamide backbone.

- N-ethyl and N-(tetrahydro-2H-thiopyran-4-yl) substituents on the amide nitrogen.

- Tetrahydro-2H-thiopyran-4-yl group, a sulfur-containing six-membered ring, which may enhance lipophilicity and membrane permeability.

Propanamide derivatives are widely studied for their bioactivity, including anticonvulsant, antioxidant, and antimicrobial properties . This compound’s unique structure positions it as a candidate for neurological and agrochemical applications, though its specific mechanisms require further exploration.

Properties

IUPAC Name |

3-amino-N-ethyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMOROOLOJOQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 216.35 g/mol. The compound contains an amine group, an ethyl substituent, and a tetrahydrothiopyran ring, which contributes to its three-dimensional conformation and potential interactions with biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.35 g/mol |

| Purity | ≥ 95% |

| CAS Number | 2097984-36-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available precursors.

- Cyclization : A suitable precursor undergoes cyclization to form the tetrahydrothiopyran ring.

- Functional Group Introduction : The amino and ethyl groups are introduced under controlled conditions to ensure high yields and purity.

These steps highlight the synthetic versatility required to construct this compound, emphasizing careful selection of reagents and reaction conditions.

Research indicates that this compound may exert its biological effects through interactions with specific receptors or enzymes. The presence of the tetrahydrothiopyran moiety suggests potential binding to various biological targets, influencing pathways related to neurotransmission and cellular signaling.

Pharmacological Properties

Studies have shown that compounds structurally similar to this compound exhibit significant affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and D2 receptor binding sites . This suggests potential applications in treating mood disorders or other neurological conditions.

Case Studies

- Antioxidant Activity : In a recent study, derivatives similar to this compound were evaluated for their antioxidant properties, indicating potential protective effects against oxidative stress.

- Neuropharmacological Effects : Another research effort highlighted the ability of related compounds to act as mixed ligands at serotonin receptors, suggesting therapeutic potential in psychiatric disorders .

Potential Applications

The unique structure of this compound positions it as a candidate for:

- Drug Development : As a precursor in synthesizing novel therapeutic agents targeting neurological pathways.

- Research Applications : Investigating its role in modulating receptor activity and cellular responses.

Comparison with Similar Compounds

Key Structural Analogs and Their Bioactivities

The following table summarizes structurally related propanamide derivatives and their reported activities:

Structural Differences and Functional Implications

- Amino Group Position: The main compound’s amino group at C3 contrasts with 2-amino-3-phenylpropanamide (C2 amino group), which may alter hydrogen-bonding interactions and target specificity .

- Chloropyridinyl vs. Thiopyran : Chloropyridinyl groups (compounds 3 and 4) confer electron-withdrawing effects, improving antioxidant activity, whereas the thiopyran group may favor neurological applications by modulating sodium channel permeability .

Research Findings on Bioactivity

Anticonvulsant Potential

Propanamide derivatives interact with neuronal membrane proteins, reducing sodium permeability and excitability. The thiopyran group in the main compound may enhance these effects compared to phenyl or pyridinyl analogs .

Antioxidant and Antimicrobial Activity

- Compound 3 (chloropyridinyl derivative) exhibited superior radical scavenging (IC₅₀ = 12.3 µM), outperforming phenyl-substituted analogs .

- Hydrazone derivatives (e.g., compound 7 in ) showed selective antibacterial activity against Rhizobium radiobacter and Xanthomonas campestris, suggesting substituent-dependent antimicrobial effects .

Critical Notes on Substituent Effects

- Electron Effects : Electron-withdrawing groups (e.g., chloropyridinyl) enhance antioxidant activity, while electron-donating groups (e.g., ethyl) may favor anticonvulsant properties .

Preparation Methods

Amide Formation via Amino Acid Derivatives

A common route to 3-amino-propanamides involves starting from amino acid derivatives such as β-alanine or its protected forms. The carboxyl group is activated (e.g., via acid chlorides or coupling reagents) and reacted with appropriate amines.

Reductive Amination and Catalytic Hydrogenation

Based on analogies from related compounds, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of acids (e.g., methanesulfonic acid) is employed to reduce intermediate hydrazones or imines to amines, facilitating the formation of the amino group or the ring-substituted amine.

- Hydrogenation conditions typically involve mild temperatures (e.g., 25–50 °C) and atmospheric or elevated hydrogen pressure.

- Acidic additives help stabilize intermediates and improve yields.

Detailed Reaction Conditions and Solvents

From related patent literature and synthetic procedures for similar substituted amides and heterocycles, the following conditions are often used:

| Step | Reaction Type | Solvent(s) | Temperature Range | Catalysts/Additives |

|---|---|---|---|---|

| 1 | Amide coupling | Ethyl acetate, acetonitrile | 45–85 °C | Trifluoroacetic acid, imidazole |

| 2 | Nucleophilic substitution or reductive amination | Acetonitrile, methanol | 25–85 °C | Pd/C, methanesulfonic acid (for hydrogenation) |

| 3 | Salt formation (if applicable) | Methanol, aqueous HCl | Ambient | Hydrochloric acid (for salt conversion) |

Representative Preparation Example (Inferred)

Activation and Coupling: 3-aminopropanoic acid is activated using coupling agents in ethyl acetate with trifluoroacetic acid at 50 °C, followed by reaction with ethylamine to form N-ethyl-3-aminopropanamide.

Ring Attachment: The N-ethyl-3-aminopropanamide is reacted with tetrahydrothiopyran-4-yl halide in acetonitrile at 75–85 °C in the presence of acetic acid and imidazole to attach the tetrahydrothiopyran ring to the nitrogen.

Reduction: If intermediates such as hydrazones are formed, catalytic hydrogenation over 10% Pd/C with methanesulfonic acid is performed to reduce to the desired amine.

Salt Formation: The free base may be converted to a hydrochloride salt by treatment with 12N hydrochloric acid for improved stability and handling.

Research Findings and Optimization

- Yield and Purity: The use of trifluoroacetic acid and imidazole as additives improves coupling efficiency and selectivity, reducing side reactions.

- Temperature Control: Maintaining temperatures within specified ranges (45–85 °C) is critical to avoid decomposition or incomplete reaction.

- Catalyst Selection: 10% Pd/C is preferred for hydrogenation steps due to its high activity and selectivity.

- Solvent Choice: Ethyl acetate and acetonitrile provide good solubility and reaction medium compatibility for the steps involved.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-aminopropanoic acid, ethylamine, tetrahydrothiopyran-4-yl halide |

| Activation Agents | Trifluoroacetic acid, coupling reagents |

| Solvents | Ethyl acetate, acetonitrile, methanol |

| Temperature Range | 45–85 °C |

| Catalysts | 10% Pd/C for hydrogenation |

| Additives | Imidazole, methanesulfonic acid |

| Final Product Form | Free base or hydrochloride salt |

Q & A

Q. What are the standard synthetic routes for 3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide?

The synthesis typically involves multi-step reactions, including the formation of a thiopyran core followed by amide bond formation. For example:

- Step 1 : Preparation of the tetrahydro-2H-thiopyran-4-yl intermediate via cyclization of thiol-containing precursors under controlled temperature and solvent conditions.

- Step 2 : Introduction of the ethylamino group via nucleophilic substitution or reductive amination.

- Step 3 : Amidation using activated carboxylic acid derivatives (e.g., HATU or EDC coupling) to form the propanamide moiety . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to minimize side reactions and improve yield .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure and purity of this compound?

- NMR : H and C NMR are used to verify the connectivity of the thiopyran ring, ethylamino group, and propanamide backbone. Key signals include the amide proton (~6.5–7.5 ppm) and thiopyran methylene groups (~2.5–3.5 ppm) .

- IR : Stretching vibrations for the amide carbonyl (~1650–1700 cm) and amino groups (~3300 cm) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] or [M+Na] peaks) and detects impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a dry, airtight container away from light and heat sources (<25°C).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .

- Catalyst Screening : Palladium or copper catalysts can accelerate coupling steps, but their loading must balance efficiency and cost .

- Temperature Control : Lower temperatures (~0–5°C) stabilize reactive intermediates, while higher temperatures (>80°C) may drive cyclization .

Q. What computational modeling approaches are used to predict the compound's reactivity and binding interactions?

- Molecular Dynamics (MD) : Simulates conformational flexibility of the thiopyran ring and its effect on binding to biological targets (e.g., enzymes or receptors) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .

- Docking Studies : Evaluates binding affinity to pharmacological targets by analyzing hydrogen bonding and hydrophobic interactions .

Q. How do structural modifications influence pharmacological activity, and what strategies are used to assess this?

- Analog Design : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects on target binding .

- Bioisosterism : Substitute the thiopyran ring with oxetane or tetrahydrofuran to modulate metabolic stability .

- Assays : In vitro enzyme inhibition assays (e.g., IC measurements) and in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) quantify activity changes .

Q. What methodologies address discrepancies between computational predictions and experimental results in reactivity studies?

- Feedback Loops : Experimental data (e.g., reaction yields) are fed back into computational models to refine parameters like transition-state energies .

- High-Throughput Screening (HTS) : Tests multiple reaction conditions in parallel to identify outliers and validate computational hypotheses .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's biological activity?

- In Vitro : Cell-based assays (e.g., cytotoxicity in HEK293 cells) and enzyme inhibition studies (e.g., kinase profiling) .

- In Vivo : Rodent models for assessing bioavailability, toxicity (LD), and efficacy in disease-relevant contexts (e.g., inflammation or cancer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.